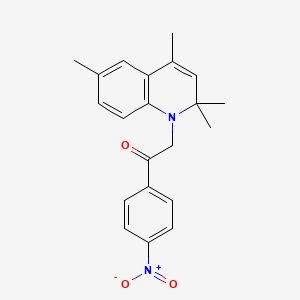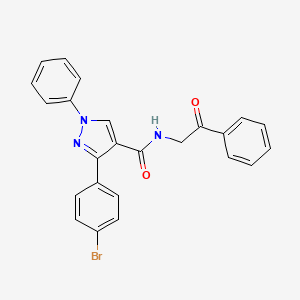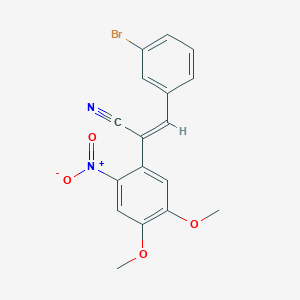
1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone
Descripción general
Descripción
1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone, also known as NQO1, is a quinone oxidoreductase that plays a crucial role in cellular defense mechanisms against oxidative stress. It is an important enzyme that has been extensively studied due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Mecanismo De Acción
1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone functions as a flavoprotein enzyme that catalyzes the reduction of quinones to hydroquinones. This reaction is coupled with the oxidation of NADH to NAD+. The reduction of quinones by 1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone prevents the formation of reactive oxygen species (ROS) and protects cells from oxidative damage.
Biochemical and Physiological Effects:
1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone has been shown to have a wide range of biochemical and physiological effects. It plays a crucial role in the regulation of cellular redox balance and the prevention of oxidative stress-induced cell damage. 1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone has also been found to have a role in the metabolism of certain drugs and xenobiotics. Additionally, 1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone has been shown to be involved in the regulation of apoptosis and cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone in lab experiments is its ability to protect cells from oxidative stress-induced damage. This makes it an important enzyme to study in the context of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. However, one limitation of using 1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone is that it can be difficult to purify and obtain in large quantities.
Direcciones Futuras
There are many future directions for research on 1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone. One area of interest is the development of 1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone-based therapies for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the role of 1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone in the metabolism of drugs and xenobiotics. Finally, research on the regulation of 1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone expression and activity may provide insights into the mechanisms underlying cellular defense mechanisms against oxidative stress.
Aplicaciones Científicas De Investigación
1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a protective effect against oxidative stress-induced cell damage and apoptosis. 1-(4-nitrophenyl)-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethanone has also been found to have a role in the metabolism of certain drugs and xenobiotics.
Propiedades
IUPAC Name |
1-(4-nitrophenyl)-2-(2,2,4,6-tetramethylquinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14-5-10-19-18(11-14)15(2)12-21(3,4)22(19)13-20(24)16-6-8-17(9-7-16)23(25)26/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHMWSJIBTUVNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-fluorophenyl)-6-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3441278.png)




![N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)-4-fluorobenzamide](/img/structure/B3441318.png)
![N-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)amino]carbonothioyl}benzamide](/img/structure/B3441334.png)
![7-(2,3-dihydro-1H-indol-1-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B3441336.png)


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B3441364.png)
![methyl 1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B3441371.png)
![2-{[(4'-nitro-4-biphenylyl)amino]carbonyl}benzoic acid](/img/structure/B3441374.png)
![3-methoxy-5,9,10,11,12,15-hexahydro[1]benzothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-8(6H)-imine](/img/structure/B3441379.png)